1,2-Diphénylcyclobutane

Vue d'ensemble

Description

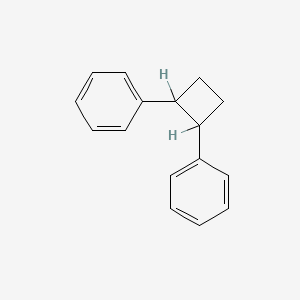

1,2-Diphenylcyclobutane is an organic compound that belongs to the class of cyclobutanes, where a cyclobutane ring is substituted with two phenyl groups at the 1 and 2 positions. This compound is of interest due to its unique structural properties and its role in various chemical reactions and applications.

Applications De Recherche Scientifique

Chemistry

1,2-Diphenylcyclobutane serves as a model compound for studying:

- Conformational and Stereochemical Properties : It helps in understanding the behavior of cyclobutanes under different conditions.

- Cycloaddition Reactions : Used to investigate the stability and reactivity of cyclobutane rings.

Biology

Research has explored the potential biological activities of its derivatives:

- Antimicrobial Properties : Some derivatives show promise in inhibiting microbial growth.

- Anticancer Activities : Investigated for their potential to target cancer cells effectively.

Medicine

The compound's derivatives are being studied for their potential therapeutic applications:

- Drug Development : Ongoing research focuses on synthesizing compounds that could serve as effective drugs due to their biological activity.

Industry

1,2-Diphenylcyclobutane is utilized in:

- Polymer Synthesis : It contributes to the development of advanced materials due to its stability and reactivity.

- Specialty Chemicals Production : Acts as an intermediate in various organic synthesis processes.

Case Study 1: Environmental Impact

A study examined non-intentionally added substances in recycled polystyrene containers. It highlighted the potential for 1,2-diphenylcyclobutane to migrate into food simulants, raising concerns about its endocrine-disrupting properties .

Case Study 2: Health Implications

Research focused on styrene oligomers' health implications emphasized the need for further investigation into compounds like 1,2-diphenylcyclobutane due to their potential estrogenic effects. Metabolites formed from this compound exhibited significant estrogenic activity upon metabolic activation .

Méthodes De Préparation

1,2-Diphenylcyclobutane can be synthesized through several methods:

Thermal Dimerization of Styrene: This method involves the thermal dimerization of styrene at temperatures above 100°C.

Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction of two styrene molecules to form a reactive dimer, which then undergoes molecular-assisted homolysis to produce 1,2-diphenylcyclobutane.

Photochemical Methods: Photochemical reactions can also be employed to synthesize 1,2-diphenylcyclobutane by irradiating styrene or its derivatives under specific conditions.

Analyse Des Réactions Chimiques

1,2-Diphenylcyclobutane undergoes various chemical reactions, including:

Mécanisme D'action

The mechanism of action of 1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. The compound can participate in radical reactions, where it forms reactive intermediates that can further react to produce different products. The phenyl groups in the compound can also engage in π-π interactions, influencing its reactivity and stability .

Comparaison Avec Des Composés Similaires

1,2-Diphenylcyclobutane can be compared with other similar compounds, such as:

1,1-Diphenylcyclobutane: This compound has both phenyl groups attached to the same carbon atom in the cyclobutane ring, leading to different chemical and physical properties.

1,2-Diphenylethane: This compound has a similar structure but lacks the cyclobutane ring, resulting in different reactivity and applications.

1,2-Diphenylcyclopropane: This compound has a three-membered ring instead of a four-membered ring, which significantly affects its stability and reactivity.

1,2-Diphenylcyclobutane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns compared to its analogs .

Activité Biologique

1,2-Diphenylcyclobutane (DPCB) is an organic compound that has garnered interest in various fields of research, particularly due to its potential biological activities. This article explores the compound's biological activity, including its metabolic pathways, endocrine disruption potential, and cytotoxic effects based on diverse studies.

Chemical Structure and Properties

1,2-Diphenylcyclobutane is a bicyclic compound with two phenyl groups attached to a cyclobutane ring. Its chemical structure can be represented as follows:

The compound's unique structure contributes to its reactivity and interaction with biological systems.

Metabolism

Research indicates that 1,2-diphenylcyclobutane undergoes metabolic activation, leading to the formation of hydroxylated metabolites. These metabolites can exhibit varying biological activities, including estrogenic effects. For instance, studies have shown that diphenyl derivatives can be metabolized by liver microsomes to produce several hydroxylated forms, which have been implicated in endocrine disruption .

Endocrine Disruption Potential

1,2-Diphenylcyclobutane has been studied for its potential as an endocrine disruptor. In vitro assays demonstrated that certain diphenyl compounds could interfere with the secretion of cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which are crucial for immune response regulation. Specifically, low concentrations of these compounds inhibited the secretion of these cytokines in mouse spleen cells without exhibiting cytotoxicity . This suggests that DPCB may contribute to an imbalance in the Th1-Th2 immune response, potentially leading to allergic reactions and other immune-related disorders.

Cytotoxicity Studies

Cytotoxicity assessments of 1,2-diphenylcyclobutane revealed that it does not exhibit significant cytotoxic effects at lower concentrations. However, at higher concentrations, there is a notable increase in cytotoxicity, which could be linked to the compound's reactive nature and metabolic byproducts .

Case Study 1: Cytokine Secretion Inhibition

A study examining various diphenyl compounds found that 1,2-diphenylcyclobutane inhibited IFN-γ and IL-4 secretion in a dose-dependent manner. The IC50 values for these effects were significantly lower than those observed for other tested chemicals, indicating a potent biological activity at relatively low concentrations .

Case Study 2: Estrogenic Activity

In another study focused on the estrogenic activity of diphenyl compounds, researchers found that after metabolic activation by liver microsomes from treated rats, several hydroxydiphenyl metabolites were produced. These metabolites were shown to exhibit estrogenic activity in vitro assays, suggesting that 1,2-diphenylcyclobutane could potentially mimic estrogenic effects under certain conditions .

Summary of Biological Activities

Propriétés

IUPAC Name |

(2-phenylcyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864104 | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3018-21-1 | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-diphenylcyclobutane?

A1: The molecular formula of 1,2-diphenylcyclobutane is C16H16, and its molecular weight is 208.3 g/mol.

Q2: What spectroscopic data is available for 1,2-diphenylcyclobutane?

A2: Studies have used a variety of spectroscopic techniques to characterize 1,2-diphenylcyclobutane, including:

- Gas Chromatography Mass Spectrometry (GC-MS): This technique is valuable for identifying 1,2-diphenylcyclobutane in complex mixtures, such as those found in plastic packaging migrates.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the structure and dynamics of 1,2-diphenylcyclobutane. Researchers have used both 1H NMR and dynamic NMR to study restricted rotation of the phenyl groups in this molecule.

Q3: What is the primary photochemical reaction pathway of 1,2-diphenylcyclobutane?

A3: Upon absorbing UV light, 1,2-diphenylcyclobutane undergoes a ring-splitting reaction, primarily yielding styrene. This reaction is influenced by various factors:

- Sensitizers: Aromatic nitriles, such as 1-cyanonaphthalene and 9,10-dicyanoanthracene, can act as photosensitizers, impacting the efficiency and product distribution of the ring-splitting reaction.

- Solvent Effects: The choice of solvent can significantly influence the reaction pathway and product distribution.

Q4: What other products can form during the photolysis of 1,2-diphenylcyclobutane?

A4: Aside from styrene, other products observed include:

- trans-1,2-diphenylcyclobutane: This geometric isomer forms through photoisomerization.

- 1-phenyltetralin: This product arises from a photocyclization pathway.

- 1,1′,2,2′-tetraphenylbicyclobutyl: This dimerization product is observed under specific conditions.

Q5: How does the conformation of 1,2-diphenylcyclobutane influence its photochemistry?

A5: Research suggests that the conformation of the aryl groups in 1,2-diphenylcyclobutane plays a crucial role in dictating the regio- and stereoselectivity of the ring-cleavage reaction. Steric effects from substituents on the phenyl rings can significantly impact the preferred conformations and, consequently, the photochemical outcome.

Q6: Can 1,2-diphenylcyclobutane derivatives undergo photochemical reactions?

A6: Yes, biphenyl-fused 1,2-diphenylcyclobutanes have been shown to undergo orientation-selective bond cleavage reactions upon electron transfer.

Q7: What is the significance of 1,2-diphenylcyclobutane formation in styrene polymerization?

A7: 1,2-Diphenylcyclobutane is a significant byproduct in both thermal and radiation-induced polymerization of styrene. Its formation, along with other dimers and oligomers, provides insights into the mechanism of these polymerization processes.

Q8: Can 1,2-diphenylcyclobutane act as an initiator for styrene polymerization?

A8: Studies have shown that while 1,2-diphenylcyclobutane is a product of styrene polymerization, it does not act as an initiator for this process. This suggests that the diradical intermediate formed during 1,2-diphenylcyclobutane formation is not the primary initiating species in styrene polymerization.

Q9: Why is 1,2-diphenylcyclobutane relevant to food packaging?

A9: 1,2-Diphenylcyclobutane has been identified as a residual component in styrene-based plastic packaging materials used for dairy products. This raises concerns about potential migration of this compound into food.

Q10: How is 1,2-diphenylcyclobutane analyzed in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to detect and quantify 1,2-diphenylcyclobutane in complex mixtures like food packaging extracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.